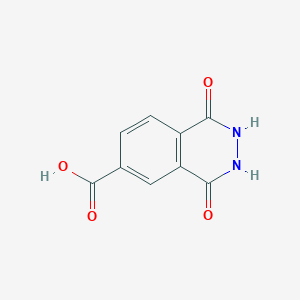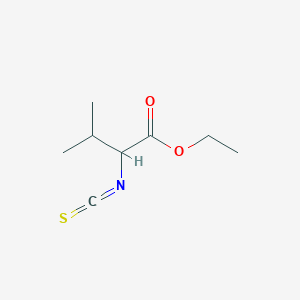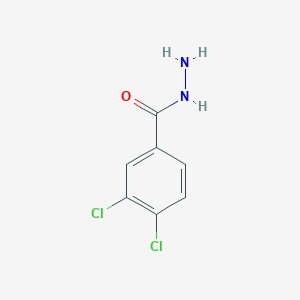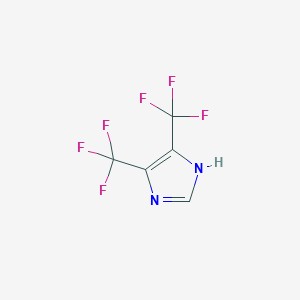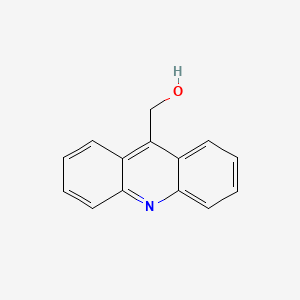
Acridin-9-ylmethanol
Vue d'ensemble
Description
Acridin-9-ylmethanol is an organic compound with the formula C14H11NO . It falls under the category of Alcohols, Phenols, Phenol Alcohols in Organic Chemistry .
Synthesis Analysis
A series of carboxylic acids including amino acids were protected as their corresponding fluorescent ester conjugates by coupling with an environment sensitive fluorophore 9-methylacridine . The synthesis of novel analogue (Z)-N-(4-((2-(dimethylamino)-4a,10a-dihydrooxazolo[4,5-b]acridin-10(5H)-ylidene)amino)-3-methoxyphenyl)methanesulfonamide, 97 began with 2-chlorobenzo[d]oxazole, 89. After treating 89 with dimethyl amine, N,N -dimethylbenzo[d]oxazol-2-amine, 90 was produced .Molecular Structure Analysis
The molecular structure of Acridin-9-ylmethanol is characterized by its semi-planar heterocyclic structure, which appreciably interacts with different biomolecular targets . The unique sp2-hybridization of the nitrogen atom of the acridone ring leads to the quasi-equatorial conformation and the high molecular rigidity .Chemical Reactions Analysis
Acridine derivatives are characterized by unique physical and chemical properties, biological activities, and industrial applications . The reaction of (1H-benzo[d]imidazol-2-yl)methanamine, 174 or the compound 175 with appropriate 9-aminoacridine derivatives produced the series of products 176 a-l and 177 a-d .Physical And Chemical Properties Analysis
Acridin-9-ylmethanol has a molecular weight of 209.24300 and a LogP value of 2.88030 . Its physical and chemical properties are attributed to its semi-planar heterocyclic structure .Applications De Recherche Scientifique
Fluorescent Photoremovable Protecting Groups
Acridin-9-ylmethanol serves as a fluorescent photoremovable protecting group (PRPG) for carboxylic acids, including amino acids . This application is crucial in the synthesis of peptides and proteins where selective deprotection is required. The photophysical properties of these ester conjugates are sensitive to environmental factors like polarity, hydrogen bonding, and pH, making them useful in controlled release systems.
Photophysical and Photochemical Studies
The compound’s emission properties change significantly with the environment, which is beneficial for studying molecular interactions and dynamics . Researchers can use Acridin-9-ylmethanol to investigate the photophysical behavior of molecules, providing insights into their electronic structures and potential energy surfaces.
Biological Imaging and Cell Tracking
Due to its good biocompatibility and cellular uptake, Acridin-9-ylmethanol is used in cell imaging . It can be employed to track the movement and localization of cells or molecules within biological systems, aiding in the understanding of cellular processes and disease progression.
Mécanisme D'action
Target of Action
Acridin-9-ylmethanol, like other acridine derivatives, primarily targets DNA . The planar structure of acridine allows it to intercalate into the double-stranded DNA . This interaction with DNA and related enzymes is principally responsible for the mode of action of acridine .
Mode of Action
The mode of action of Acridin-9-ylmethanol involves DNA intercalation . The planar form of the compound allows it to sandwich itself between the base pairs of the double helix . This intercalation, fueled by charge transfer and π-stacking interactions, eventually causes the helical structure of DNA to unwind .
Biochemical Pathways
The unwinding of the DNA helix due to the intercalation of Acridin-9-ylmethanol can affect various biological processes involving DNA and related enzymes . .
Pharmacokinetics
Similar acridine derivatives have been shown to penetrate the blood-brain barrier, suggesting potential bioavailability .
Result of Action
The result of Acridin-9-ylmethanol’s action on DNA can lead to changes in cellular processes, potentially leading to cell death . This makes acridine derivatives prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections .
Action Environment
The emission properties of Acridin-9-ylmethanol and its ester conjugates have been found to be highly sensitive to the polarity, H-bonding, and pH of the environment . This suggests that environmental factors can influence the compound’s action, efficacy, and stability.
Safety and Hazards
Orientations Futures
Future research directions may include the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives . Another direction could be the optimization of RISC and radiation processes to boost luminescence efficiency .
Propriétés
IUPAC Name |
acridin-9-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c16-9-12-10-5-1-3-7-13(10)15-14-8-4-2-6-11(12)14/h1-8,16H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZUPQZNFZWBSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10311331 | |
| Record name | acridin-9-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10311331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acridin-9-ylmethanol | |
CAS RN |
35426-11-0 | |
| Record name | 9-Acridinemethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241169 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | acridin-9-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10311331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



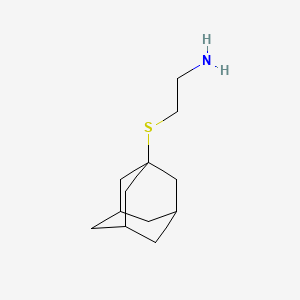


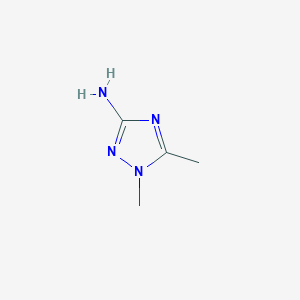
![1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1296671.png)
